molecular formula C6H9NO3 B13468793 Ethyl (2R)-4-oxoazetidine-2-carboxylate CAS No. 91815-13-3

Ethyl (2R)-4-oxoazetidine-2-carboxylate

Cat. No.: B13468793
CAS No.: 91815-13-3
M. Wt: 143.14 g/mol
InChI Key: KADNUXXOMWGVIL-SCSAIBSYSA-N
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Description

Ethyl (2R)-4-oxoazetidine-2-carboxylate is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of ethyl 2-amino-3-oxobutanoate with a suitable dehydrating agent to form the azetidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 4-oxoazetidine-2-carboxylic acid and ethanol.

    Reduction: Ethyl (2R)-4-hydroxyazetidine-2-carboxylate.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R)-4-oxoazetidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of β-lactam antibiotics and other bioactive molecules.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.

    Biological Studies: Investigated for its potential as an enzyme inhibitor or modulator.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2R)-4-oxoazetidine-2-carboxylate involves its interaction with biological targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry for antibiotic development.

Comparison with Similar Compounds

Ethyl (2R)-4-oxoazetidine-2-carboxylate can be compared with other azetidinones and β-lactams:

    Ethyl 4-oxoazetidine-2-carboxylate: Similar structure but different stereochemistry.

    Penicillin: A well-known β-lactam antibiotic with a different side chain.

    Cephalosporin: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring.

Uniqueness

This compound is unique due to its specific stereochemistry and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

91815-13-3

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl (2R)-4-oxoazetidine-2-carboxylate

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

KADNUXXOMWGVIL-SCSAIBSYSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC(=O)N1

Canonical SMILES

CCOC(=O)C1CC(=O)N1

Origin of Product

United States

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